molecular formula C22H25N3O B1666700 Benzpiperylone CAS No. 53-89-4

Benzpiperylone

Cat. No. B1666700
CAS RN: 53-89-4
M. Wt: 347.5 g/mol
InChI Key: KMGARVOVYXNAOF-UHFFFAOYSA-N
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Description

Benzpiperylone is an anti-inflammatory analgesic and a derivative of phenylbutazone . It has a molecular weight of 347.46 and a formula of C22H25N3O . It does not have any known veterinary use, drug dosage, ADMET properties, or FDA approvals .


Molecular Structure Analysis

Benzpiperylone contains a total of 54 bonds, including 29 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, 1 tertiary amine (aliphatic), and 1 N hydrazine .


Physical And Chemical Properties Analysis

Benzpiperylone has a molecular weight of 347.46 and a formula of C22H25N3O . It has a CLOGP of 2.68, HAC of 4, HDO of 1, TPSA of 35.58, and ALOGS of -3.88 . It also has an acidic pKa1 of 7.29 and a basic pKa2 of 8.99 .

Scientific Research Applications

1. Photocatalytic Processes

Benzpiperylone derivatives have been employed in photocatalytic processes. For instance, benzophenone and its derivatives are used as photoinitiators in polymerization reactions. They facilitate the polymerization of acrylic and methacrylic monomers under UV light, impacting the rate and final conversion of the polymerization process (Wang et al., 2011).

2. Surface Modification and Materials Science

Benzpiperylone compounds play a significant role in modifying the surface properties of materials. For example, benzophenone has been used to modify the surface properties of poly(lactic acid) and poly(hydroxyalkanoate) films, impacting their toughness and elongation properties (Rahul M. Rasal et al., 2008). Similarly, in the textile industry, benzophenone derivatives are used for graft polymerization on cotton fabrics, enhancing their antibacterial abilities (K. Hong et al., 2009).

3. Biological and Medical Research

In biological and medical research, benzpiperylone derivatives have been used in various studies. For instance, benzophenone photophores are employed in biological chemistry for mapping binding sites and identifying molecular targets, owing to their unique photochemical properties (G. Dormán et al., 2016). Additionally, benzophenone derivatives are used as luminescent dyes in confocal laser scanning microscopy for the visualization of biological specimens, like trematodes (E. Kirilova et al., 2018).

properties

IUPAC Name

4-benzyl-2-(1-methylpiperidin-4-yl)-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-24-14-12-19(13-15-24)25-22(26)20(16-17-8-4-2-5-9-17)21(23-25)18-10-6-3-7-11-18/h2-11,19,23H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGARVOVYXNAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C(=O)C(=C(N2)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201044, DTXSID30902068
Record name Benzpiperylon
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Record name NoName_1273
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Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzpiperylone

CAS RN

53-89-4
Record name Benzpiperylon
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Record name Benzpiperylone [INN]
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Record name Benzpiperylone
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Record name Benzpiperylon
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Record name Benzpiperylone
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Record name BENZPIPERYLON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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